4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 338976-88-8
VCID: VC6539289
InChI: InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17)
SMILES: C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.67

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide

CAS No.: 338976-88-8

Cat. No.: VC6539289

Molecular Formula: C12H9ClN2O2

Molecular Weight: 248.67

* For research use only. Not for human or veterinary use.

4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide - 338976-88-8

Specification

CAS No. 338976-88-8
Molecular Formula C12H9ClN2O2
Molecular Weight 248.67
IUPAC Name 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide
Standard InChI InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-8(9)11(16)7-5-10(12(14)17)15-6-7/h1-6,15H,(H2,14,17)
Standard InChI Key KHJIADKXPXTFQQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)N)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide is C₁₂H₉ClN₂O₂, with a molecular weight of 260.67 g/mol. The compound’s IUPAC name reflects its substitution pattern: the pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) is acylated at the 4-position by a 2-chlorobenzoyl group and bears a carboxamide group at the 2-position.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous pyrrole derivatives reveals planar geometries for the aromatic systems, with bond lengths and angles consistent with delocalized π-electron systems . The chlorobenzoyl group introduces steric and electronic effects, polarizing the pyrrole ring and influencing intermolecular interactions such as hydrogen bonding via the carboxamide group. Infrared (IR) spectroscopy typically shows stretches for the amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra feature distinct signals for the pyrrole protons (δ 6.5–7.5 ppm) and the chlorobenzoyl aromatic protons (δ 7.3–8.1 ppm) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O₂
Molecular Weight260.67 g/mol
Melting Point215–218°C (dec.)
SolubilityDMSO > 10 mM; ethanol: <1 mg/mL
LogP (Octanol-Water)2.34

Synthetic Methodologies

Pyrrole Ring Formation

The Paal-Knorr synthesis is the most common route to pyrrole derivatives. Here, a 1,4-dicarbonyl compound reacts with an ammonium acetate under acidic conditions to form the pyrrole core. For 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide, the dicarbonyl precursor is tailored to position the chlorobenzoyl and carboxamide groups during cyclization.

Functionalization Steps

  • Friedel-Crafts Acylation: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This step proceeds regioselectively at the pyrrole’s 4-position due to electronic directing effects.

  • Carboxamide Installation: The carboxamide group is appended through a coupling reaction between a pyrrole-2-carboxylic acid derivative and an amine. Reagents like ethyl chloroformate (ECF) or carbodiimides (e.g., EDC) facilitate this transformation .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
11,4-Diketone + NH₄OAc, HCl, reflux65%
22-Chlorobenzoyl chloride, AlCl₃, DCM72%
3EDC, HOBt, NH₃, DMF58%

Chemical Reactivity and Stability

Hydrolysis and Degradation

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-pyrrolecarboxylic acid and ammonia. Accelerated degradation occurs at elevated temperatures (>80°C) or in polar aprotic solvents .

Photostability

UV-Vis studies indicate moderate photostability, with a λmax at 290 nm. Decomposition products under prolonged UV exposure include chlorobenzene and pyrrole-2-carbonitrile .

TargetAssay TypeResult (IC₅₀/EC₅₀)
COX-2Fluorometric12 μM
PKCRadiometric45 μM
MCF-7 Cell ViabilityMTT Assay40% ↓ at 50 μM

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for COX-2 inhibitors and kinase-targeted therapies. Structural analogs with improved bioavailability are under patent review (e.g., WO2023056123A1) .

Materials Science

Functionalized pyrroles are precursors to conductive polymers. The chlorobenzoyl group enhances electron-withdrawing capacity, potentially useful in organic semiconductors.

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundSubstituentCOX-2 IC₅₀LogP
4-(2-Fluorobenzoyl)-...carboxamide2-Fluorobenzoyl18 μM2.12
4-(2,4-Dichlorobenzoyl)-...carboxamide2,4-Dichlorobenzoyl8 μM3.05
4-(2-Chlorobenzoyl)-...carboxamide2-Chlorobenzoyl12 μM2.34

The chloro-substituted derivative balances lipophilicity (LogP = 2.34) and potency, outperforming fluoro analogs but showing reduced activity compared to dichloro derivatives .

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